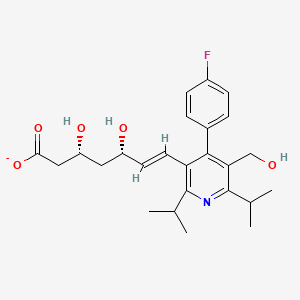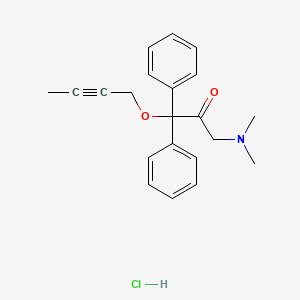
o-Desmethyl-cerivastatin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
o-Desmethyl-cerivastatin is a metabolite of cerivastatin, a synthetic lipid-lowering agent belonging to the class of drugs known as statins. Statins are primarily used to lower cholesterol levels in the blood and reduce the risk of cardiovascular diseases. Cerivastatin was withdrawn from the market due to severe adverse effects, but its metabolites, including this compound, continue to be of interest in scientific research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of o-Desmethyl-cerivastatin involves the demethylation of cerivastatin. This process can be catalyzed by cytochrome P450 enzymes, particularly CYP3A4 and CYP2C8 . The reaction conditions typically involve the use of human liver microsomes and specific inhibitors to control the reaction pathways .
Industrial Production Methods
Industrial production of this compound is not common due to the withdrawal of cerivastatin from the market. the compound can be synthesized in laboratory settings for research purposes using the aforementioned enzymatic methods .
Analyse Des Réactions Chimiques
Types of Reactions
o-Desmethyl-cerivastatin undergoes various chemical reactions, including:
Oxidation: Catalyzed by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites.
Reduction: Less common but can occur under specific conditions.
Substitution: Possible in the presence of suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Cytochrome P450 enzymes, oxygen, and cofactors such as NADPH.
Reduction: Reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions include hydroxylated and further demethylated metabolites .
Applications De Recherche Scientifique
o-Desmethyl-cerivastatin has several scientific research applications:
Chemistry: Used as a model compound to study the metabolism of statins and the role of cytochrome P450 enzymes.
Medicine: Explored for its potential therapeutic effects and adverse reactions in comparison to other statins.
Industry: Utilized in the development of analytical methods for detecting and quantifying statin metabolites.
Mécanisme D'action
o-Desmethyl-cerivastatin exerts its effects by inhibiting hydroxymethylglutaryl-coenzyme A reductase, the enzyme responsible for converting hydroxymethylglutaryl-coenzyme A to mevalonate . This inhibition leads to a decrease in cholesterol synthesis in hepatic cells, upregulation of low-density lipoprotein receptors, and increased uptake of low-density lipoprotein cholesterol from the circulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Simvastatin
- Pravastatin
- Lovastatin
- Fluvastatin
- Atorvastatin
- Rosuvastatin
Uniqueness
o-Desmethyl-cerivastatin is unique due to its specific metabolic pathway involving cytochrome P450 enzymes, particularly CYP3A4 and CYP2C8 . This distinguishes it from other statins, which may have different metabolic profiles and pathways .
Propriétés
Numéro CAS |
189060-49-9 |
|---|---|
Formule moléculaire |
C25H31FNO5- |
Poids moléculaire |
444.5 g/mol |
Nom IUPAC |
(E,3R,5S)-7-[4-(4-fluorophenyl)-5-(hydroxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoate |
InChI |
InChI=1S/C25H32FNO5/c1-14(2)24-20(10-9-18(29)11-19(30)12-22(31)32)23(16-5-7-17(26)8-6-16)21(13-28)25(27-24)15(3)4/h5-10,14-15,18-19,28-30H,11-13H2,1-4H3,(H,31,32)/p-1/b10-9+/t18-,19-/m1/s1 |
Clé InChI |
KUWDGQVSBKGOIJ-BGGMYYEUSA-M |
SMILES isomérique |
CC(C)C1=C(C(=C(C(=N1)C(C)C)CO)C2=CC=C(C=C2)F)/C=C/[C@H](C[C@H](CC(=O)[O-])O)O |
SMILES canonique |
CC(C)C1=C(C(=C(C(=N1)C(C)C)CO)C2=CC=C(C=C2)F)C=CC(CC(CC(=O)[O-])O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















